molecular formula C13H18N2O2 B179857 3-(4-Phenyl-piperazin-1-yl)-propionic acid CAS No. 124078-87-1

3-(4-Phenyl-piperazin-1-yl)-propionic acid

Cat. No. B179857
M. Wt: 234.29 g/mol
InChI Key: JUXGOBSASOVDKO-UHFFFAOYSA-N
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Description

The compound "3-(4-Phenyl-piperazin-1-yl)-propionic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to interact with various receptors in the central nervous system, and modifications on the piperazine ring can lead to compounds with significant pharmacological properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involved multiple steps, including the use of nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the structure of a piperazine-containing compound was confirmed by these methods, indicating the presence of a phenyl group attached to the piperazine ring . Quantum chemical calculations, including density functional theory (DFT), can also be used to predict the energy, geometrical structure, and vibrational wavenumbers of such compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding. For instance, phenylphosphonic acid derivatives containing piperazine have been shown to form salts with protonated piperazine, which are linked by hydrogen bonds into different structural motifs . These interactions are crucial for the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperazine ring. The presence of phosphonic acid groups, for example, can confer corrosion inhibitory properties on iron surfaces in saline media, as demonstrated by electrochemical and gravimetric measurements . The pharmacological activity of these compounds, including their affinity for serotonin receptors, is also a key aspect of their chemical properties .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: This compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity.
  • Methods of Application: The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards .

2. Pharmacological Evaluation

  • Summary of Application: The compound 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, which includes “3-(4-Phenyl-piperazin-1-yl)-propionic acid” as a part of its structure, has been synthesized and evaluated for its pharmacological activity .
  • Methods of Application: The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .
  • Results or Outcomes: The compound exhibited significant affinity to both 5-HT 1A and 5-HT 2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug .

3. Hydroxamate Synthesis

  • Summary of Application: Hydroxamates are physiologically active compounds. They have found applications as histone deacetylase inhibitors widely applied in cancer treatment . “3-(4-Phenyl-piperazin-1-yl)-propionic acid” can be used in the synthesis of hydroxamates.
  • Methods of Application: The synthesis of hydroxamates involves the reaction of carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N-methyl morpholine .
  • Results or Outcomes: Hydroxamates have shown potential therapeutic applications such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant and antiinflammatory activity .

4. Antifungal Activity

  • Summary of Application: N-aryl and N-alkyl piperazine derivatives, which can be synthesized using “3-(4-Phenyl-piperazin-1-yl)-propionic acid”, have been reported as potent antifungal agents .
  • Methods of Application: The synthesis involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes: The synthesized compounds exhibited significant antifungal activity .

5. Histone Deacetylase Inhibitors

  • Summary of Application: Hydroxamates, which can be synthesized using “3-(4-Phenyl-piperazin-1-yl)-propionic acid”, have found applications as histone deacetylase inhibitors widely applied in cancer treatment .
  • Methods of Application: The synthesis of hydroxamates involves the reaction of carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N-methyl morpholine .
  • Results or Outcomes: Hydroxamates have shown potential therapeutic applications such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant and antiinflammatory activity .

6. Antipsychotic Agents

  • Summary of Application: N-aryl and N-alkyl piperazine derivatives, which can be synthesized using “3-(4-Phenyl-piperazin-1-yl)-propionic acid”, have been reported as potent antipsychotic agents .
  • Methods of Application: The synthesis involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes: The synthesized compounds exhibited significant antipsychotic activity .

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXGOBSASOVDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293073
Record name 3-(4-Phenyl-piperazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenyl-piperazin-1-yl)-propionic acid

CAS RN

124078-87-1
Record name 3-(4-Phenyl-piperazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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